ent-Tedizolid Phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

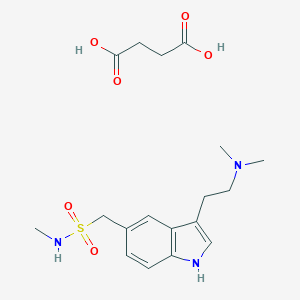

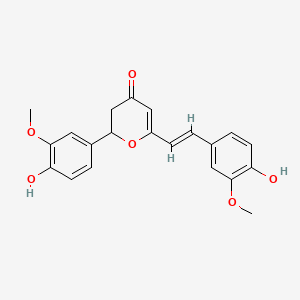

ent-Tedizolid Phosphate: is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, by phosphatases. This compound is particularly effective against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species .

Vorbereitungsmethoden

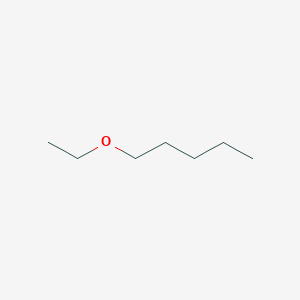

Synthetic Routes and Reaction Conditions: The synthesis of ent-Tedizolid Phosphate involves several steps. One method includes the reaction of 2-(2-methyl tetrazolium-5-base) pyridine-5-boric acid ester with R-3-(3-bromo-phenyl-4-fluoro)-2-oxo-5-oxazolidinyl methyl alcohol phosphoric acid ester in the presence of a palladium catalyst and potassium ethanoate in 1,4-dioxane at 110°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The compound is then formulated into tablets or intravenous vials for clinical use .

Analyse Chemischer Reaktionen

Types of Reactions: ent-Tedizolid Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. It is stable under thermal and photolytic conditions but degrades significantly under oxidative and hydrolytic conditions .

Common Reagents and Conditions:

Hydrolysis: Neutral, acidic, and alkaline conditions.

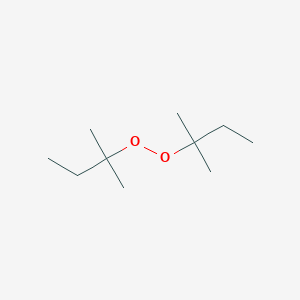

Oxidation: Oxidizing agents such as hydrogen peroxide.

Photolysis: Exposure to UV light.

Major Products Formed: The major degradation product of this compound is tedizolid, which retains antimicrobial activity .

Wissenschaftliche Forschungsanwendungen

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

Ent-tedizolid phosphate is primarily used for treating ABSSSIs caused by susceptible Gram-positive microorganisms. The FDA has approved its use in adults and adolescents aged 12 years and older. The recommended dosage is 200 mg administered once daily for six days, either orally or via intravenous infusion .

Efficacy Studies:

- A Phase 3 clinical trial demonstrated that this compound was non-inferior to linezolid in treating ABSSSIs, with clinical success rates of 86.8% compared to 88.9% for linezolid .

- Real-world evidence supports its effectiveness in complex cases where patients had severe infections unresponsive to first-line treatments .

| Study Type | Efficacy Rate | Treatment Duration | Patient Population |

|---|---|---|---|

| Phase 3 Trial | 86.8% (ent-tedizolid) vs 88.9% (linezolid) | 6 days | Adults with ABSSSIs |

| Real-World Evidence | Clinical improvement within 72 hours | 7-14 days | Patients with severe ABSSSIs |

Treatment of Resistant Infections

This compound has shown promise in treating infections caused by resistant strains, including:

- MRSA: Effective against both methicillin-susceptible and methicillin-resistant strains.

- Enterococcus faecalis: Demonstrated efficacy against vancomycin-resistant Enterococcus faecalis in some studies .

Case Studies:

- In a report involving patients with severe cellulitis and surgical site infections, this compound led to significant clinical improvement within three days in cases previously unresponsive to other antibiotics .

- A cohort study indicated that prolonged therapy (up to 28 days) was well tolerated, with an overall clinical success rate of approximately 81.3% .

Safety and Tolerability

This compound has a favorable safety profile compared to traditional treatments like linezolid. Reports indicate:

- Lower incidence of gastrointestinal adverse events.

- Fewer hematological abnormalities, particularly thrombocytopenia .

| Adverse Event | This compound (%) | Linezolid (%) |

|---|---|---|

| Thrombocytopenia | 3.4% | 11.3% |

| Gastrointestinal Events | 16.5% | 23.5% |

Wirkmechanismus

ent-Tedizolid Phosphate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is similar to other oxazolidinones but with enhanced potency due to its unique side chain modifications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: ent-Tedizolid Phosphate is unique due to its higher potency, lower required dosage, and reduced side effects compared to linezolid. It also shows activity against linezolid-resistant strains, making it a valuable addition to the antimicrobial arsenal .

Biologische Aktivität

ent-Tedizolid phosphate, a prodrug of tedizolid, is an oxazolidinone antibiotic primarily effective against Gram-positive bacteria. This article explores its biological activity, pharmacokinetics, mechanisms of action, and clinical efficacy, supported by data tables and relevant case studies.

Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, specifically in the peptidyl transferase center (PTC). This binding alters the conformation of a conserved nucleotide, rendering the PTC non-functional for peptide bond formation, thus inhibiting the initiation of protein synthesis .

Pharmacokinetics

The pharmacokinetic profile of tedizolid demonstrates notable characteristics that enhance its therapeutic potential:

- Absorption : Tedizolid phosphate is rapidly converted to tedizolid upon administration. The absolute bioavailability exceeds 90%, with peak plasma concentrations (Cmax) achieved approximately 3 hours post-dose .

- Distribution : The volume of distribution ranges from 67 to 113 L, indicating extensive tissue penetration. Tedizolid shows significant binding to plasma proteins (70-90%), which is not affected by renal or hepatic impairment .

- Metabolism : Primarily metabolized in the liver through sulfate conjugation, tedizolid is excreted mainly as an inactive sulfate conjugate in urine and feces .

- Half-life : The half-life of tedizolid is approximately 12 hours, allowing for once-daily dosing .

In Vitro and In Vivo Efficacy

Tedizolid has demonstrated potent activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), enterococci, and streptococci. The minimum inhibitory concentration (MIC) values for tedizolid against these organisms are significantly lower than those for linezolid, highlighting its enhanced efficacy:

| Pathogen | MIC Range (mcg/mL) |

|---|---|

| Vancomycin-susceptible E. faecalis | 0.5 - 1 |

| Vancomycin-resistant E. faecalis | 0.5 - 1 |

| Staphylococcus aureus | <0.5 - 1 |

| Streptococcus pneumoniae | <0.5 - 1 |

Tedizolid exhibits bactericidal activity in vivo against certain isolates, particularly in mouse models of infection where it was more effective than linezolid .

Resistance Mechanisms

Resistance to tedizolid can occur through mutations in the 23S rRNA or ribosomal proteins L3 and L4. The cfr gene also confers resistance to multiple ribosome-targeting antibiotics, complicating treatment options for resistant strains .

Clinical Studies

A Phase 2 dose-ranging study evaluated tedizolid phosphate in patients with complicated skin and skin structure infections (cSSSIs). Results indicated that doses of 200 mg to 400 mg once daily were well-tolerated and effective compared to traditional therapies .

Case Study Example

In a clinical trial involving patients with cSSSIs caused by MRSA, tedizolid showed higher clinical success rates compared to linezolid, particularly in patients with neutropenia. This suggests that tedizolid's efficacy may be enhanced in the presence of neutrophils due to better intracellular accumulation and reactive oxygen species generation during phagocytosis .

Eigenschaften

CAS-Nummer |

1835340-19-6 |

|---|---|

Molekularformel |

C17H16FN6O6P |

Molekulargewicht |

450.3 g/mol |

IUPAC-Name |

[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m0/s1 |

InChI-Schlüssel |

QCGUSIANLFXSGE-LBPRGKRZSA-N |

Isomerische SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)O)F |

Kanonische SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F |

Synonyme |

(5S)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.